molecular formula C14H14N2O2 B12944775 (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid

(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid

Cat. No.: B12944775
M. Wt: 242.27 g/mol
InChI Key: OWCPLIWSWLTAFU-LBPRGKRZSA-N
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Description

(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a phenyl group, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and benzene derivatives.

    Formation of the Intermediate: The pyridine ring is first functionalized to introduce the phenyl group.

    Amino Acid Formation: The intermediate is then subjected to a series of reactions to introduce the amino and carboxyl groups, forming the final amino acid structure. This step may involve protection and deprotection strategies to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Uniqueness: (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(2S)-2-amino-3-(4-pyridin-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m0/s1

InChI Key

OWCPLIWSWLTAFU-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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